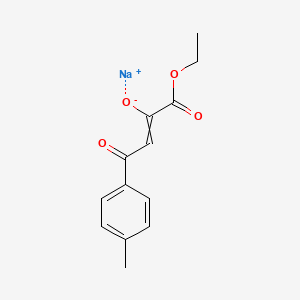
Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate
説明
Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate, also known as sodium ethoxymethylphenyl dioxobut-2-en-2-olate or EMPDO, is a compound used in organic synthesis and is a key building block for many pharmaceuticals and other chemicals. It has been used for a variety of purposes, including as an intermediate in the synthesis of drugs, as an antioxidant, and as a catalyst for organic reactions. EMPDO has a wide range of applications, from pharmaceuticals to industrial uses.
作用機序
EMPDO acts as a catalyst for organic reactions, allowing for the formation of complex molecules from simpler starting materials. It is also an antioxidant, meaning it can help to protect cells from damage caused by oxidation. Additionally, EMPDO has been found to have a role in the regulation of cell growth and differentiation, as well as in the regulation of gene expression.
Biochemical and Physiological Effects
EMPDO has a number of biochemical and physiological effects. It has been found to be an effective antioxidant, helping to protect cells from damage caused by oxidation. Additionally, it has been found to have a role in the regulation of cell growth and differentiation, as well as in the regulation of gene expression. EMPDO has also been found to have anti-inflammatory and antineoplastic properties, meaning it can help to reduce inflammation and inhibit the growth of cancer cells.
実験室実験の利点と制限
The use of EMPDO in lab experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and is available in a variety of forms, allowing for a wide range of applications. Additionally, EMPDO is relatively stable and has a wide range of biochemical and physiological effects. The main limitation is that it is not as effective as some other compounds in certain applications, such as in the synthesis of certain drugs.
将来の方向性
There are a number of potential future directions for the use of EMPDO. One potential direction is the use of EMPDO as a catalyst for the synthesis of complex molecules, such as peptides and proteins. Additionally, EMPDO could be used in the synthesis of new pharmaceuticals, as well as other chemicals. It could also be used in the development of new polymers and other materials. Finally, EMPDO could be used in the development of new drugs and treatments for various diseases and conditions.
科学的研究の応用
EMPDO has been used in a variety of scientific research applications, including as an antioxidant, a catalyst for organic reactions, and as an intermediate in the synthesis of drugs. It has been used in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory agents, and antineoplastic agents. It has also been used in the synthesis of a variety of polymers, including polyethylene, polypropylene, and polystyrene.
特性
IUPAC Name |
sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4.Na/c1-3-17-13(16)12(15)8-11(14)10-6-4-9(2)5-7-10;/h4-8,15H,3H2,1-2H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXDQTGZALVPFR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=O)C1=CC=C(C=C1)C)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



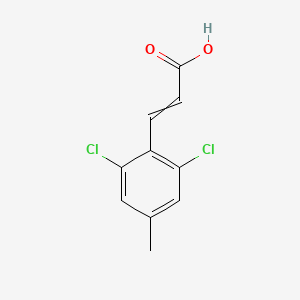


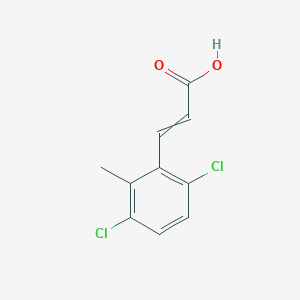
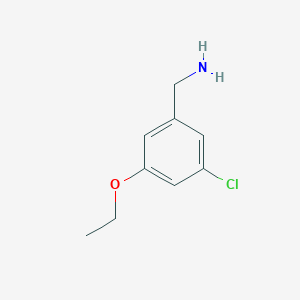
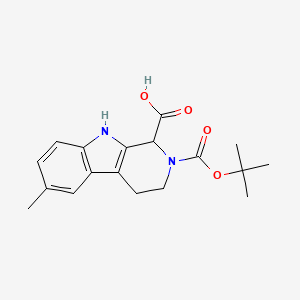


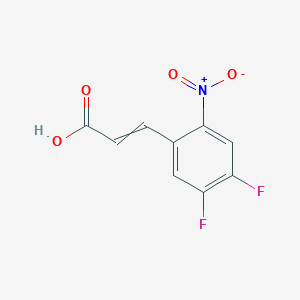
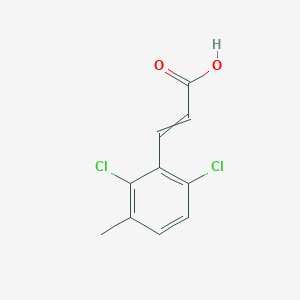
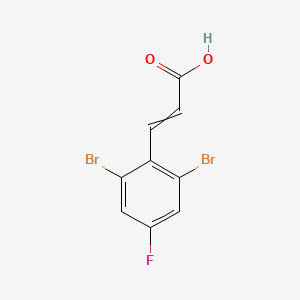

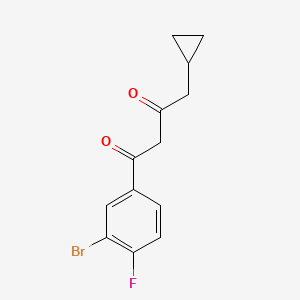
![3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1413636.png)